
trans-4-Fenil-4-piperidinociclohexanol
Descripción general
Descripción
trans-4-fenil-4-piperidinociclohexanol: es un compuesto químico con la fórmula molecular C17H25NO . Se clasifica estructuralmente como una arilciclohexilamina y es un metabolito de la fenciclidina (PCP) . Este compuesto es conocido por su capacidad para inhibir la captación de dopamina en sinaptosomas estriatales de rata en una medida similar a la PCP .
Aplicaciones Científicas De Investigación
Química: el trans-4-fenil-4-piperidinociclohexanol se utiliza como patrón de referencia analítico en química forense y toxicología .
Biología: El compuesto se estudia por sus efectos sobre la captación de dopamina en sinaptosomas estriatales de rata, lo que lo hace relevante en la investigación neuroquímica .
Medicina: Como metabolito de la fenciclidina, se utiliza en la investigación para comprender la farmacocinética y el metabolismo de la PCP .
Industria: Los efectos inhibitorios del compuesto sobre la captación de dopamina lo hacen útil en el desarrollo de nuevos fármacos dirigidos a las vías neurológicas.
Mecanismo De Acción
el trans-4-fenil-4-piperidinociclohexanol inhibe la captación de dopamina en sinaptosomas estriatales de rata, similar a la fenciclidina . Esta inhibición probablemente se deba a su interacción con los transportadores de dopamina, lo que evita la recaptación de dopamina en las neuronas presinápticas, lo que aumenta los niveles de dopamina en la hendidura sináptica .
Análisis Bioquímico
Biochemical Properties
4-Phenyl-4-piperidinocyclohexanol inhibits dopamine uptake in rat striatal synaptosomes to a similar extent as PCP . This suggests that it interacts with dopamine transporters, affecting the reuptake of dopamine, a neurotransmitter, in the brain .
Cellular Effects
The inhibition of dopamine uptake by 4-Phenyl-4-piperidinocyclohexanol can lead to increased levels of dopamine in the synaptic cleft . This can affect various types of cells and cellular processes, particularly neurons involved in dopamine signaling pathways .
Molecular Mechanism
4-Phenyl-4-piperidinocyclohexanol exerts its effects at the molecular level by binding to dopamine transporters and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopamine signaling .
Metabolic Pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de trans-4-fenil-4-piperidinociclohexanol generalmente implica la reacción de ciclohexanona con bromuro de fenilmagnesio para formar 4-fenilciclohexanol. Este intermedio se hace reaccionar luego con piperidina en condiciones específicas para producir el producto final .
Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis probablemente involucre pasos similares a la preparación de laboratorio pero a mayor escala, con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: el trans-4-fenil-4-piperidinociclohexanol puede sufrir reacciones de oxidación para formar cetonas o aldehídos correspondientes.
Reducción: Puede reducirse para formar varios derivados alcohólicos.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente sustituciones nucleófilas, donde el anillo de piperidina puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de derivados de ciclohexanol sustituidos.
Comparación Con Compuestos Similares
Compuestos similares:
Fenciclidina (PCP): el trans-4-fenil-4-piperidinociclohexanol es un metabolito de la PCP y comparte efectos inhibitorios similares sobre la captación de dopamina.
Ketamina: Otra arilciclohexilamina con efectos farmacológicos similares pero diferente estructura química.
Metoxetamina: Un derivado de la ketamina con propiedades disociativas similares.
Singularidad: el this compound es único debido a su estructura específica y su función como metabolito de la PCP, lo que proporciona información sobre el metabolismo y la farmacocinética de la PCP .
Propiedades
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
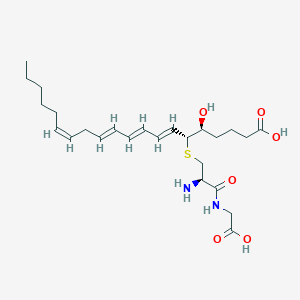

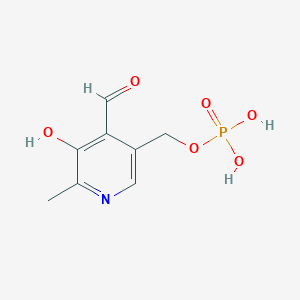



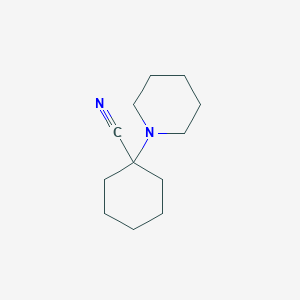
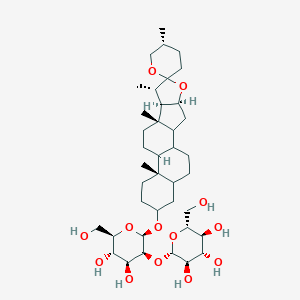
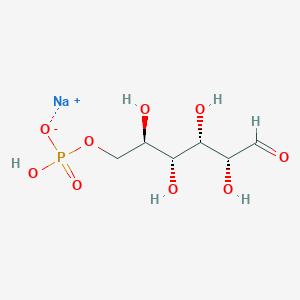
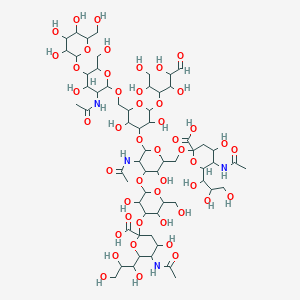

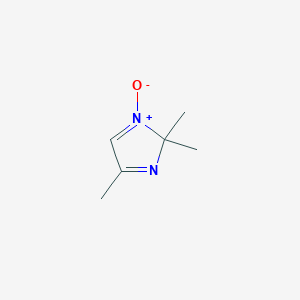
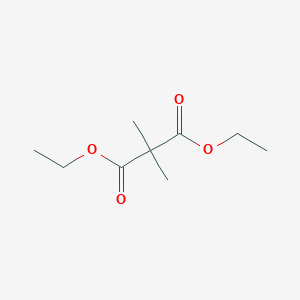
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
